EINECS 301-598-9, also known as L-Arabitol, is a sugar alcohol derived from the hydrogenation of L-arabinose. It is classified under the European Inventory of Existing Commercial Chemical Substances and is recognized for its potential applications in food, pharmaceuticals, and biotechnology. L-Arabitol has garnered interest due to its sweetening properties and low-caloric content, making it a suitable alternative to traditional sugars.
L-Arabitol is naturally occurring in various plants, particularly in fruits and vegetables. It can be synthesized through the catalytic hydrogenation of L-arabinose, a pentose sugar. This process is typically conducted using metal catalysts, such as ruthenium or nickel, under controlled conditions to maximize yield and purity. The compound falls under the category of polyols or sugar alcohols, which are characterized by their hydroxyl groups that contribute to their sweet taste and reduced caloric value.
The synthesis of L-Arabitol primarily involves the hydrogenation of L-arabinose. This reaction can be performed using various methods:
L-Arabitol has a molecular formula of and a molecular weight of approximately 152 grams per mole. The structure consists of five carbon atoms with hydroxyl groups attached, making it a polyol.
The structural representation can be described as follows:
This structure highlights the presence of multiple hydroxyl groups contributing to its solubility and sweet taste.
L-Arabitol participates in several chemical reactions typical for sugar alcohols:
The hydrogenation process is sensitive to temperature and pressure; optimal conditions generally include moderate temperatures (around 100 °C) and pressures (up to 50 bar) to ensure complete conversion with minimal by-products.
The mechanism by which L-arabitol exerts its effects is primarily through its role as a sweetener and humectant in food products:
Relevant data includes:
L-Arabitol finds applications across various fields:
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